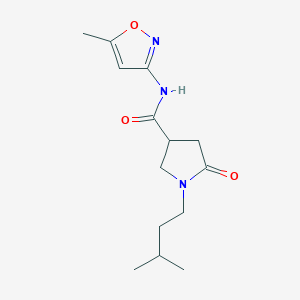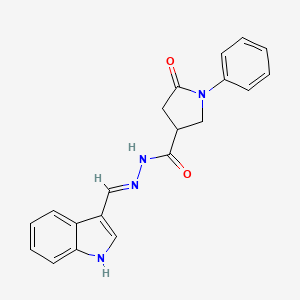![molecular formula C16H25ClN2O2 B6106248 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol, also known as CHIPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CHIPS is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), a protein that plays a crucial role in regulating various physiological processes. In
Scientific Research Applications
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol has been extensively used in biomedical research as a tool to investigate the role of GRK2 in various physiological processes. GRK2 is involved in the desensitization of several G protein-coupled receptors, including β-adrenergic receptors, which are important in the regulation of cardiovascular function. This compound has been shown to inhibit GRK2-mediated β-adrenergic receptor desensitization and improve cardiac function in animal models of heart failure. Furthermore, this compound has also been used to investigate the role of GRK2 in insulin signaling and glucose metabolism, as well as in the regulation of immune responses.
Mechanism of Action
4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol binds to the active site of GRK2 and inhibits its kinase activity, thereby preventing the phosphorylation and desensitization of G protein-coupled receptors. This leads to increased receptor signaling and improved cellular responses to various stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved cardiac function, enhanced insulin signaling and glucose metabolism, and modulation of immune responses. In animal models of heart failure, this compound has been shown to improve cardiac function, reduce cardiac fibrosis, and increase survival rates. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, as well as to modulate immune responses by reducing inflammation and promoting T cell activation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol is its specificity for GRK2, which allows for the selective inhibition of this protein without affecting other kinases or signaling pathways. This specificity also makes this compound a valuable tool for investigating the role of GRK2 in various physiological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol, including the development of more potent and selective inhibitors of GRK2, the investigation of the role of GRK2 in other physiological processes, and the translation of preclinical findings to clinical applications. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve outcomes in various disease states.
Synthesis Methods
The synthesis of 4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol involves the reaction of 4-chloro-2-nitrophenol with 3-(2-hydroxyethyl)-4-isopropyl-1-piperazinecarboxylic acid, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with formaldehyde and paraformaldehyde to yield this compound.
properties
IUPAC Name |
4-chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2/c1-12(2)19-7-6-18(11-15(19)5-8-20)10-13-9-14(17)3-4-16(13)21/h3-4,9,12,15,20-21H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHJOGMSZHNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)

![7-(cyclopropylmethyl)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6106185.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6106202.png)

![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)
![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)

![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)